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Benzene, 1-methyl-3-(1-methylpropyl)-

Cat. No.: B159860
CAS No.: 1772-10-7
M. Wt: 148.24 g/mol
InChI Key: RMNILBOMCXQZFC-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Considerations of Methyl(methylpropyl)benzenes

The systematic naming of "Benzene, 1-methyl-3-(1-methylpropyl)-" follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). According to IUPAC guidelines, the benzene (B151609) ring is the parent structure, and the substituents are listed alphabetically. The numbering of the carbon atoms in the benzene ring is done in a way that gives the substituents the lowest possible locants. In this case, the substituents are a methyl group (-CH₃) and a 1-methylpropyl group (-CH(CH₃)CH₂CH₃), commonly known as the sec-butyl group. nist.gov An alternative name for this compound is 1-sec-butyl-3-methylbenzene. nist.gov

Isomerism is a key feature of methyl(methylpropyl)benzenes. Isomers are compounds that have the same molecular formula but different structural arrangements. For the molecular formula C₁₁H₁₆, which corresponds to a methyl(sec-butyl)benzene, several positional isomers exist, differing in the relative positions of the methyl and sec-butyl groups on the benzene ring. These include:

Benzene, 1-methyl-2-(1-methylpropyl)- (ortho isomer)

Benzene, 1-methyl-3-(1-methylpropyl)- (meta isomer)

Benzene, 1-methyl-4-(1-methylpropyl)- (para isomer) nih.gov

In addition to these positional isomers, structural isomers with the same molecular formula but different alkyl substituents are also possible. For instance, a methyl group and a butyl group can be arranged in different ways, such as in isobutylbenzene (B155976) or tert-butylbenzene. molport.comchemicalbook.com The specific arrangement of these groups significantly affects the compound's physical properties, such as boiling point and melting point, due to differences in molecular symmetry and intermolecular forces. pw.live

Historical Context of Alkylbenzene Chemistry and its Advancements

The history of alkylbenzene chemistry is intrinsically linked to the discovery and structural elucidation of benzene itself. In 1825, Michael Faraday first isolated benzene from illuminating gas. britannica.com However, its cyclic structure with alternating double bonds was not proposed until the work of August Kekulé in 1866. britannica.com This structural model was later refined with the concept of resonance by Linus Pauling in 1931, which accounted for benzene's unique stability. britannica.com

In the mid-20th century, the demand for synthetic detergents spurred major developments in the industrial production of alkylbenzenes. britannica.com Initially, branched-chain alkylbenzenes were used, but these were found to be poorly biodegradable. This led to a shift towards linear alkylbenzenes (LABs) in the 1960s, which are more environmentally friendly. wikipedia.org These historical developments in both fundamental understanding and industrial application have laid the groundwork for the study of specific alkylbenzenes like "Benzene, 1-methyl-3-(1-methylpropyl)-".

Academic Significance of Benzene, 1-methyl-3-(1-methylpropyl)- in Chemical Research

The academic significance of "Benzene, 1-methyl-3-(1-methylpropyl)-" lies primarily in its utility as a model compound for studying fundamental principles in organic chemistry, particularly electrophilic aromatic substitution reactions. openaccessjournals.com The presence of two different alkyl groups on the benzene ring—a methyl group and a sec-butyl group—provides a valuable platform for investigating the directing effects of substituents on the regioselectivity of these reactions. libretexts.org

Alkyl groups are known to be activating substituents and ortho-, para-directors in electrophilic aromatic substitution. libretexts.org The study of compounds like "Benzene, 1-methyl-3-(1-methylpropyl)-" allows researchers to explore the interplay of steric and electronic effects. The methyl group is small, while the sec-butyl group is bulkier, which can influence the accessibility of the adjacent ortho positions to incoming electrophiles.

Furthermore, the effect of substituents on the properties of the benzene ring is a significant area of research. aip.org The introduction of alkyl groups alters the electron density of the aromatic ring, which in turn affects its reactivity and spectral properties. libretexts.org Detailed analysis of the spectroscopic data (e.g., NMR, IR) of "Benzene, 1-methyl-3-(1-methylpropyl)-" and its isomers contributes to a deeper understanding of structure-property relationships in substituted aromatic systems. nih.gov While research may not always focus exclusively on this specific molecule, it serves as a representative example within the broader and academically crucial field of alkylbenzene chemistry. taylorandfrancis.comacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16 B159860 Benzene, 1-methyl-3-(1-methylpropyl)- CAS No. 1772-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butan-2-yl-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-4-10(3)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNILBOMCXQZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938909
Record name 1-(Butan-2-yl)-3-methylbenzene
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1772-10-7
Record name 1-Methyl-3-(1-methylpropyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-methyl-3-(1-methylpropyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Butan-2-yl)-3-methylbenzene
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Synthetic Methodologies for Benzene, 1 Methyl 3 1 Methylpropyl

Regioselective Alkylation Strategies for Substituted Toluenes

Directing the incoming sec-butyl group to the meta position on the toluene (B28343) ring requires specific strategies that overcome the natural ortho- and para-directing influence of the methyl group.

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry. While typically leading to ortho and para products under kinetic control (lower temperatures), the formation of the thermodynamically more stable meta-isomer can be promoted under specific conditions. nist.govchemicalbook.com The reversibility of the Friedel-Crafts alkylation is crucial; at higher temperatures or with prolonged reaction times, the initially formed ortho and para isomers can isomerize to the less sterically hindered meta product. nist.govchemicalbook.com This isomerization occurs through a sequence of dealkylation and realkylation steps or via intramolecular rearrangements. chemicalbook.com

Lewis acid catalysts such as aluminum chloride (AlCl₃) and iron (III) chloride (FeCl₃) are standard in these reactions. nist.gov By elevating the reaction temperature, the equilibrium of the isomer distribution shifts towards the thermodynamic product. For instance, while alkylation of toluene at room temperature might yield a mixture rich in ortho and para xylenes, heating the mixture to 80°C can favor the formation of the meta-xylene. nist.gov This principle is applicable to the sec-butylation of toluene, where thermodynamic control is essential for maximizing the yield of the meta isomer.

Table 1: Influence of Control on Isomer Distribution in Toluene Alkylation

Control Type Typical Conditions Favored Product(s) Rationale
Kinetic Control Low Temperature Ortho, Para Lower activation energy for attack at the o- and p-positions due to the electron-donating methyl group.
Thermodynamic Control High Temperature, Long Reaction Time Meta The meta isomer is sterically less hindered and therefore thermodynamically more stable. Reversibility of the reaction allows for isomerization to the most stable product. nist.govchemicalbook.com

Shape-selective catalysis using zeolites presents an alternative pathway for controlling isomer formation. The pore size and acidic/basic properties of zeolites can dictate which isomer is preferentially formed. osha.gov For instance, in the alkylation of toluene with tert-butyl alcohol, Hβ zeolite showed low selectivity for the para isomer, partly due to the isomerization of the initial product to the meta form. nist.gov

The basicity of the catalyst is also a critical factor. Studies on the alkylation of toluene with methanol (B129727) have shown that basic catalysts, such as cesium-exchanged zeolite-X (Cs-X), can promote side-chain alkylation to produce styrene (B11656) and ethylbenzene, whereas more acidic zeolites favor ring alkylation to produce xylenes. This demonstrates that tuning the catalyst's electronic properties can fundamentally alter the reaction pathway, providing a potential strategy for targeted isomer synthesis.

Electrochemical Synthesis Approaches to Benzene (B151609), 1-methyl-3-(1-methylpropyl)- and Derivatives

Electrochemical methods offer an alternative route for the synthesis and modification of alkylated aromatics. While direct electrochemical synthesis of 3-sec-butyltoluene is not widely documented, related reactions demonstrate the potential of this approach. For example, the electrochemical coupling of toluene with methanol has been achieved in an ionic liquid medium, yielding methoxymethyl benzene through a proposed free-radical mechanism. chemspider.com

Furthermore, electrochemical oxidation of derivatives like 4-tert-butyltoluene (B18130) to produce 4-tert-butyl benzaldehyde (B42025) dimethyl acetal (B89532) has been successfully demonstrated using a flow reactor. sigmaaldrich.com These examples highlight that electrochemical techniques can be used to perform transformations on alkylbenzene starting materials, suggesting a possible, albeit less conventional, pathway for synthesizing derivatives of sec-butyltoluene.

Mechanistic Studies of Formation Reactions

The formation of 3-sec-butyltoluene via Friedel-Crafts alkylation proceeds through a well-understood electrophilic aromatic substitution mechanism. The process begins with the generation of an electrophile, the sec-butyl carbocation. This is typically formed by the reaction of an alkylating agent, such as 2-bromobutane (B33332) or 1-butene, with a Lewis acid catalyst. nist.gov

The π electrons of the toluene ring then act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. nist.gov The methyl group on the toluene ring is an activating, ortho-para director, meaning the activation energy for attack at these positions is lower, leading to the kinetic products. chemicalbook.com

However, to obtain the meta isomer, the reaction is driven towards thermodynamic equilibrium. At higher temperatures, the ortho and para isomers, which form faster, can undergo a reverse alkylation (dealkylation) or rearrange. chemicalbook.com The sec-butyl group can migrate to the more thermodynamically stable meta position, which minimizes steric repulsion between the methyl and sec-butyl groups. chemicalbook.com This isomerization process is key to synthesizing 3-sec-butyltoluene in significant yields.

Isolation and Advanced Purification Methodologies for Isomeric Mixtures

The synthesis of 3-sec-butyltoluene typically results in a mixture of ortho, meta, and para isomers, which necessitates advanced purification techniques for isolation.

Fractional Distillation: The primary method for separating the sec-butyltoluene isomers is fractional distillation, which relies on differences in their boiling points. The boiling points of the three isomers are very close, requiring highly efficient distillation columns (e.g., those with a high number of theoretical plates) to achieve good separation.

Table 2: Physical Properties of sec-Butyltoluene Isomers

Isomer CAS Number Boiling Point (°C)
ortho-sec-Butyltoluene 1595-06-8 ~192
meta-sec-Butyltoluene 1772-10-7 193.5 guidechem.com
para-sec-Butyltoluene 1595-16-0 ~191

As shown in the table, the small differences in boiling points make simple distillation impractical for achieving high purity.

Azeotropic Distillation: An advanced technique for separating compounds with close boiling points is azeotropic distillation. nist.gov This method involves adding a third component, an entrainer, that forms a new, lower-boiling azeotrope with one of the isomers, thereby altering the relative volatilities of the components in the mixture. wikipedia.org For example, in the separation of p-cymene (B1678584) (a related alkylated toluene) from its hydrogenation products, furfural (B47365) has been used as an entrainer. The furfural forms azeotropes that distill at a lower temperature than the pure components, allowing for the separation of the hydrocarbon mixture. avantorsciences.com This principle can be applied to the challenging separation of sec-butyltoluene isomers, where an appropriately chosen entrainer could selectively form an azeotrope with the ortho or para isomer, facilitating the isolation of the meta target compound.

Chemical Reactivity and Transformation Mechanisms of Benzene, 1 Methyl 3 1 Methylpropyl

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The methyl and sec-butyl groups are both alkyl groups, which are activating and ortho-, para-directing. This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. libretexts.org

In the case of 3-sec-butyltoluene, the directing effects of the two groups must be considered. The positions ortho to the methyl group are 2 and 4, and the para position is 6. The positions ortho to the sec-butyl group are 2 and 4, and the para position is 6. Thus, both groups cooperatively direct incoming electrophiles to positions 2, 4, and 6.

However, the steric bulk of the sec-butyl group can influence the regioselectivity. libretexts.org Attack at position 2 is sterically hindered by the adjacent sec-butyl group. Therefore, electrophilic substitution is expected to occur predominantly at positions 4 and 6.

Nitration:

Predicted Products of Electrophilic Aromatic Substitution on 3-sec-Butyltoluene

ElectrophileMajor ProductsMinor Products
NO₂⁺ (Nitration)4-Nitro-1-methyl-3-(1-methylpropyl)benzene, 2-Nitro-1-methyl-5-(1-methylpropyl)benzene2-Nitro-1-methyl-3-(1-methylpropyl)benzene
Br⁺ (Bromination)4-Bromo-1-methyl-3-(1-methylpropyl)benzene, 2-Bromo-1-methyl-5-(1-methylpropyl)benzene2-Bromo-1-methyl-3-(1-methylpropyl)benzene
SO₃ (Sulfonation)4-Methyl-2-(1-methylpropyl)benzenesulfonic acid, 2-Methyl-4-(1-methylpropyl)benzenesulfonic acid2-Methyl-6-(1-methylpropyl)benzenesulfonic acid

Reactions Involving the Alkyl Side Chains (e.g., free radical, oxidation)

The alkyl side chains of 3-sec-butyltoluene are also susceptible to chemical transformations, particularly through free radical reactions and oxidation.

Free Radical Halogenation:

Free radical halogenation typically occurs at the benzylic position, the carbon atom directly attached to the aromatic ring, due to the resonance stabilization of the resulting benzylic radical. wikipedia.orgchadsprep.comyoutube.comlibretexts.org In 3-sec-butyltoluene, there are two benzylic positions: the methyl group and the methine (CH) group of the sec-butyl side chain.

Bromination is generally more selective than chlorination and will preferentially occur at the more substituted benzylic position, which is the methine carbon of the sec-butyl group. chadsprep.com Therefore, the major product of free radical bromination of 3-sec-butyltoluene would be 1-(1-bromo-1-methylpropyl)-3-methylbenzene. Chlorination is less selective and would likely yield a mixture of products, with halogenation occurring at both the primary benzylic position (methyl group) and the tertiary benzylic position (sec-butyl group). youtube.com

Oxidation:

The alkyl side chains of alkylbenzenes can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. openstax.orglibretexts.orgyoutube.com The reaction proceeds via the benzylic position, which must have at least one hydrogen atom. libretexts.org In 3-sec-butyltoluene, both the methyl and the sec-butyl groups have benzylic hydrogens.

Oxidation of 3-sec-butyltoluene with a strong oxidizing agent would be expected to cleave the alkyl groups at the benzylic position, leading to the formation of 3-methylbenzoic acid and potentially some benzene-1,3-dicarboxylic acid if both side chains are oxidized. The sec-butyl group would be cleaved, and the methyl group would be oxidized to a carboxylic acid. Studies on the oxidation of similar compounds like p-tert-butyltoluene have shown that the alkyl group can be oxidized to the corresponding benzoic acid. lew.ro

Reactivity of Alkyl Side Chains in 3-sec-Butyltoluene

Reaction TypeReagentMajor ProductKey Factor
Free Radical BrominationN-Bromosuccinimide (NBS), light/heat1-(1-Bromo-1-methylpropyl)-3-methylbenzeneSelectivity for the more stable tertiary benzylic radical
OxidationKMnO₄, heat3-Methylbenzoic acidOxidation of the alkyl side chain at the benzylic position

Isomerization and Rearrangement Processes under Various Conditions

Under certain conditions, such as in the presence of strong acids (e.g., AlCl₃/HCl), alkylbenzenes can undergo isomerization and rearrangement reactions. These processes typically involve the migration of alkyl groups around the benzene ring. For 3-sec-butyltoluene, this could lead to the formation of its isomers, 2-sec-butyltoluene and 4-sec-butyltoluene. The thermodynamically most stable isomer is often the para-substituted one due to reduced steric hindrance. Therefore, under equilibrium conditions, a mixture of the meta and para isomers would be expected, with the para isomer potentially being the major component.

The sec-butyl group itself can also undergo rearrangement under strongly acidic conditions, potentially leading to the formation of a tert-butyl group, which is more stable as a carbocation intermediate. This could result in the formation of 3-tert-butyltoluene.

Catalytic Conversions and Functionalization Studies

Catalytic processes offer pathways for the selective conversion and functionalization of 3-sec-butyltoluene.

Catalytic Dehydrogenation:

The sec-butyl side chain can undergo catalytic dehydrogenation to form the corresponding alkenylbenzene. This reaction is typically carried out at high temperatures over a metal catalyst, such as iron oxide or platinum. Dehydrogenation of 3-sec-butyltoluene would yield 1-methyl-3-(1-methyl-1-propenyl)benzene.

Catalytic Oxidation:

Selective catalytic oxidation can be employed to functionalize the side chains without complete degradation to carboxylic acids. For example, using specific catalysts and milder oxidants, it might be possible to selectively oxidize the methyl group to a formyl group (benzaldehyde derivative) or the sec-butyl group to a ketone. Research on the liquid phase oxidation of p-tert-butyltoluene has demonstrated the conversion to p-tert-butylbenzoic acid using a cobalt naphthenate catalyst. lew.ro Similar catalytic systems could potentially be applied to 3-sec-butyltoluene.

Advanced Spectroscopic and Analytical Characterization of Benzene, 1 Methyl 3 1 Methylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For Benzene (B151609), 1-methyl-3-(1-methylpropyl)-, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its constitution.

In the ¹H NMR spectrum, the aromatic protons exhibit complex splitting patterns in the downfield region, typically between δ 7.0 and 7.3 ppm, characteristic of a 1,3-disubstituted benzene ring. The methyl group attached directly to the benzene ring displays a singlet at approximately δ 2.3 ppm. The sec-butyl group presents a more intricate set of signals: a methine proton (CH) adjacent to the aromatic ring appears as a multiplet around δ 2.6 ppm, the methylene protons (CH₂) show a multiplet near δ 1.6 ppm, and the two methyl groups (CH₃) of the sec-butyl substituent are diastereotopic, potentially giving rise to two distinct signals, likely a doublet and a triplet, in the upfield region between δ 0.8 and 1.3 ppm.

The ¹³C NMR spectrum further corroborates the structure with distinct signals for each carbon environment. The aromatic carbons show signals in the δ 120-145 ppm range, with the carbons bearing the alkyl substituents appearing at lower field. The methyl carbon attached to the ring resonates around δ 21 ppm. For the sec-butyl group, the methine carbon is observed around δ 40 ppm, the methylene carbon near δ 30 ppm, and the terminal methyl carbons in the δ 10-25 ppm region.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.0 - 7.3Multiplet4HAromatic protons
2.6Multiplet1HBenzylic CH
2.3Singlet3HAr-CH₃
1.6Multiplet2HCH₂
0.8 - 1.3Doublet and Triplet6HCH₃ of sec-butyl

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ ppm)Carbon Type
144.0Quaternary Aromatic
137.0Quaternary Aromatic
128.5Aromatic CH
128.0Aromatic CH
126.0Aromatic CH
125.5Aromatic CH
40.0Benzylic CH
30.0CH₂
21.0Ar-CH₃
15.0 - 25.0CH₃ of sec-butyl

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisnih.govnist.gov

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes of a molecule. The spectra of Benzene, 1-methyl-3-(1-methylpropyl)- display characteristic bands that confirm its aromatic and aliphatic nature.

The IR spectrum exhibits strong C-H stretching vibrations from the aromatic ring just above 3000 cm⁻¹ and from the alkyl groups just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending bands in the 900-675 cm⁻¹ range. For a meta-disubstituted benzene, characteristic bands are expected around 780-740 cm⁻¹ and 700-680 cm⁻¹. The bending vibrations for the methyl and methylene groups of the alkyl substituents are observed in the 1470-1370 cm⁻¹ region.

Raman spectroscopy complements the IR data. The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, gives a strong, sharp band around 1000 cm⁻¹ in the Raman spectrum. The C-H stretching and C=C stretching vibrations are also prominent in the Raman spectrum.

Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibrational ModeSpectroscopy
> 3000Aromatic C-H StretchIR, Raman
< 3000Aliphatic C-H StretchIR, Raman
1600 - 1450Aromatic C=C StretchIR, Raman
1470 - 1370Aliphatic C-H BendIR
~1000Ring BreathingRaman
780 - 740Aromatic C-H Out-of-Plane BendIR

Mass Spectrometry for Molecular Fragmentation and Identificationnih.gov

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. For Benzene, 1-methyl-3-(1-methylpropyl)-, the electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ at m/z 148, corresponding to its molecular weight. nih.gov

The fragmentation pattern is dominated by cleavages at the benzylic position, which is the weakest bond. The most abundant fragment ion is typically formed by the loss of a propyl group (C₃H₇) to give a fragment at m/z 105, or the loss of an ethyl group (C₂H₅) to give a fragment at m/z 119. The fragment at m/z 105 can rearrange to the stable tropylium ion. Another significant fragmentation pathway involves the loss of a methyl group (CH₃), resulting in a fragment at m/z 133. The presence of a prominent peak at m/z 91 is also expected, corresponding to the benzyl or tropylium cation.

Major Fragment Ions in Mass Spectrometry

m/zProposed Fragment
148[C₁₁H₁₆]⁺ (Molecular Ion)
133[M - CH₃]⁺
119[M - C₂H₅]⁺
105[M - C₃H₇]⁺
91[C₇H₇]⁺ (Tropylium ion)

Chromatographic Techniques for Purity and Quantitative Analysisnih.govnist.gov

Chromatographic techniques are essential for separating components of a mixture and determining the purity of a compound. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is the method of choice for analyzing volatile compounds like Benzene, 1-methyl-3-(1-methylpropyl)-.

In a GC analysis, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For Benzene, 1-methyl-3-(1-methylpropyl)-, the Kovats retention index, a standardized measure of retention time, has been reported to be 1094 on a standard non-polar column. nih.gov This value can be used to identify the compound in complex mixtures by comparing it to known standards.

GC-MS combines the separation power of GC with the identification capabilities of MS. As the separated components elute from the GC column, they are directly introduced into the mass spectrometer. This allows for the positive identification of Benzene, 1-methyl-3-(1-methylpropyl)- even in trace amounts and in the presence of other isomers or related compounds. Quantitative analysis can be performed by integrating the peak area in the chromatogram and comparing it to a calibration curve generated from standards of known concentration. This is crucial for determining the purity of a sample or quantifying its amount in a mixture.

Computational Spectroscopy for Correlating Theoretical and Experimental Data

Computational spectroscopy has become an indispensable tool for interpreting and predicting spectroscopic data. Using quantum chemical methods like Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties of Benzene, 1-methyl-3-(1-methylpropyl)-.

These theoretical calculations provide a powerful means to correlate with experimental data. For instance, calculated ¹H and ¹³C NMR chemical shifts can help in the unambiguous assignment of the signals in the experimental spectra. Similarly, computed vibrational frequencies, after appropriate scaling to account for systematic errors in the calculations, can be compared with the experimental IR and Raman spectra to assign the observed bands to specific vibrational modes.

This synergy between theoretical and experimental data provides a more robust and detailed understanding of the molecular structure and properties. Discrepancies between the calculated and experimental data can also point to specific molecular interactions or conformational effects that are not accounted for in the theoretical model, leading to a deeper insight into the molecule's behavior. The comparison of theoretical and experimental data is a critical step in the comprehensive characterization of chemical compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of Benzene, 1 Methyl 3 1 Methylpropyl

Quantum Chemical Calculations of Electronic and Molecular Structures

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules with high accuracy. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to determine the ground-state structure and electronic distribution of substituted benzenes. nih.gov For Benzene (B151609), 1-methyl-3-(1-methylpropyl)-, these calculations reveal precise details about its molecular framework.

The optimization of the molecular geometry using a basis set like 6-311++G(d,p) provides equilibrium bond lengths, bond angles, and dihedral angles. nih.gov These calculations would confirm the planarity of the benzene ring and determine the specific spatial arrangement of the methyl and sec-butyl substituents relative to the ring.

Furthermore, these calculations yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. nih.gov Theoretical calculations for similar substituted benzenes have demonstrated the utility of methods like DFT in predicting these parameters. researchgate.netnih.gov

Table 1: Predicted Electronic Properties of Benzene, 1-methyl-3-(1-methylpropyl)- based on DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-8.5 eVRelates to ionization potential and electron-donating ability.
LUMO Energy-0.2 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.3 eVIndicates chemical reactivity and electronic transition energy.
Dipole Moment~0.5 DQuantifies the polarity of the molecule.

Note: The values in this table are representative examples based on calculations of similar aromatic compounds and serve to illustrate the data obtained from quantum chemical methods.

Prediction of Reaction Energetics and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms and predicting their feasibility. For Benzene, 1-methyl-3-(1-methylpropyl)-, theoretical calculations can model various reactions, such as electrophilic aromatic substitution, which is characteristic of benzene and its derivatives.

Theoretical studies can also uncover more complex reactive pathways, such as post-transition state bifurcations, where a single transition state leads to multiple products. rsc.org Investigating these pathways is essential for predicting product selectivity under various conditions. For 3-sec-butyltoluene, this could involve predicting the regioselectivity of further substitution on the aromatic ring.

Table 2: Hypothetical Calculated Energetics for Electrophilic Nitration of Benzene, 1-methyl-3-(1-methylpropyl)-

Reaction ParameterCalculated Value (kcal/mol)Description
Activation Energy (ortho-attack)18.5Energy barrier for the formation of the ortho-substituted product.
Activation Energy (para-attack)17.2Energy barrier for the formation of the para-substituted product.
Reaction Enthalpy (ortho-attack)-25.3Overall energy change for the ortho-substitution reaction.
Reaction Enthalpy (para-attack)-26.1Overall energy change for the para-substitution reaction.

Note: This table presents hypothetical data to illustrate the application of computational methods in predicting reaction energetics. The relative values reflect the expected directing effects of the alkyl groups.

Molecular Modeling of Conformational Landscapes

The presence of a flexible sec-butyl group in Benzene, 1-methyl-3-(1-methylpropyl)- gives rise to multiple possible conformations, or rotamers. Molecular modeling techniques are employed to explore the conformational landscape and identify the most stable conformers.

The conformational preferences are primarily dictated by the dihedral angles within the sec-butyl side chain. For the related molecule, sec-butylbenzene (B1681704), theoretical calculations have identified three stable conformers. researchgate.net These conformers are typically characterized by the dihedral angle around the Cα-Cβ bond of the side chain, leading to gauche and anti arrangements. The relative energies of these conformers determine their population distribution at a given temperature.

Computational studies on similar substituted cyclic systems have shown that a combination of NMR spectroscopy and theoretical calculations can provide a detailed understanding of the conformational equilibria. researchgate.net For 3-sec-butyltoluene, similar approaches would be used to determine the preferred orientation of the sec-butyl group relative to the methyl-substituted benzene ring.

Table 3: Calculated Relative Energies of Conformers for a sec-Butyl-Substituted Benzene

ConformerDihedral Angle (C-Cα-Cβ-Cγ)Relative Energy (kJ/mol)Predicted Population at 298 K (%)
Gauche 1 (G1)~60°0.00~70
Anti (A)~180°4.5~15
Gauche 2 (G2)~-120°6.2~5

Note: Data adapted from studies on sec-butylbenzene and serves as a model for the expected conformational behavior of Benzene, 1-methyl-3-(1-methylpropyl)-. researchgate.net

Theoretical Studies of Spectroscopic Signatures

Computational quantum chemistry provides methodologies to predict various spectroscopic properties, which are invaluable for the identification and characterization of compounds. Theoretical calculations of NMR and IR spectra for Benzene, 1-methyl-3-(1-methylpropyl)- can be compared with experimental data to confirm its structure.

The prediction of ¹H and ¹³C NMR chemical shifts is commonly achieved using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.net These calculations can accurately predict the chemical shifts of the different protons and carbons in the molecule, aiding in the assignment of experimental spectra.

Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated. epstem.net These calculations yield a set of normal modes of vibration and their corresponding frequencies and intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors in the theoretical methods, leading to better agreement with experimental spectra. epstem.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-methyl-3-(1-methylpropyl)-

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H6.9 - 7.2125 - 130
Aromatic C (substituted)-137 - 145
CH₃ (ring)~2.3~21
CH (sec-butyl)~2.6~42
CH₂ (sec-butyl)~1.6~31
CH₃ (sec-butyl, terminal)~0.9~12
CH₃ (sec-butyl, internal)~1.2~22

Note: These are representative values based on known NMR data for similar structures like 1-methyl-3-propylbenzene (B93027) and serve as an illustration of theoretical predictions. chemicalbook.com

Development of Predictive Models for Chemical Behavior

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are a significant application of computational chemistry. These models establish a mathematical relationship between the structural or computationally derived properties of a series of compounds and their biological activity or chemical behavior. acs.orgresearchgate.net

For substituted benzenes, QSAR models have been developed to predict properties such as toxicity. researchgate.netnih.gov These models typically use a set of molecular descriptors as independent variables. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., the logarithm of the partition coefficient, logP).

The development of a QSAR model for a class of compounds that includes Benzene, 1-methyl-3-(1-methylpropyl)- would involve calculating a range of descriptors for this molecule and its analogues. Statistical methods, such as multiple linear regression, are then used to build a predictive equation. researchgate.netsemanticscholar.org Such models are valuable for screening large numbers of compounds for potential activity or toxicity without the need for extensive experimental testing.

Table 5: Example of a QSAR Model for the Toxicity of Substituted Benzenes

Model EquationStatistical Parameters
log(1/EC₅₀) = 0.35 * logP - 0.70 * E(LUMO) + 2.60n = 40, R² = 0.81, S.E. = 0.32, F = 75

Note: This is a representative QSAR model based on published studies on substituted benzenes. nih.gov EC₅₀ refers to the half maximal effective concentration. n is the number of compounds, R² is the coefficient of determination, S.E. is the standard error, and F is the F-statistic.

Environmental Transformation and Degradation Pathways of Benzene, 1 Methyl 3 1 Methylpropyl

Aqueous Phase Environmental Fates

The fate of 3-sec-butyltoluene in aquatic systems is primarily governed by volatilization and, to a lesser extent, by other processes such as hydrolysis and adsorption to suspended solids.

Due to its relatively high vapor pressure and low water solubility, a key characteristic of alkylbenzenes, 3-sec-butyltoluene is expected to readily partition from the water column to the atmosphere. ospar.org This process of volatilization is a significant removal mechanism from surface waters. usgs.gov The rate of volatilization is described by the two-film model of mass transfer, which depends on the compound's Henry's Law constant and the mass-transfer coefficients in the liquid and gas phases. usgs.gov For many volatile organic compounds, this process is liquid-film controlled. usgs.gov Studies on a series of alkyl-substituted benzenes have shown that the ratio of the liquid-film coefficient for volatilization to that of oxygen absorption can be used to estimate volatilization rates from streams and rivers. usgs.govusgs.gov

Hydrolysis, the reaction with water, is not a significant degradation pathway for aromatic hydrocarbons like 3-sec-butyltoluene as they lack hydrolyzable functional groups. Adsorption to suspended particulate matter and sediment can occur, influenced by the compound's octanol-water partition coefficient (Kow), but volatilization is generally the more dominant fate process in the aqueous phase.

Biogeochemical Transformations and Microbial Degradation Potential

Biogeochemical transformations involve the mediation of chemical element flow and compound transformation by biological, chemical, and geological processes. pnnl.gov For organic pollutants like 3-sec-butyltoluene, microbial degradation is the most significant of these transformation pathways.

Numerous microorganisms have demonstrated the ability to degrade simple monoaromatic hydrocarbons, which serve as a source of carbon and energy. scielo.br Bacteria, in particular, are known to break down compounds like benzene (B151609), toluene (B28343), ethylbenzene, and xylenes (BTEX) under both aerobic and anaerobic conditions. scielo.brcukerala.ac.in Common bacterial genera involved in this process include Pseudomonas, Bacillus, and Acinetobacter. scielo.brcukerala.ac.innih.gov

The aerobic degradation of alkylbenzenes typically begins with an oxidation step catalyzed by oxygenase enzymes. nih.gov For toluene and similar compounds, this can involve oxidation of the methyl group or hydroxylation of the aromatic ring to form catechols. nih.gov These catechols are then processed through ring-cleavage pathways, commonly the ortho or meta pathways, which break down the aromatic ring into intermediates that can enter central metabolic cycles. scielo.brnih.gov For example, Bacillus pumilus MVSV3 has been shown to degrade BTEX compounds via an ortho pathway involving catechol 1,2-dioxygenase. scielo.br While specific studies on 3-sec-butyltoluene are limited, it is expected to be susceptible to similar microbial degradation pathways. However, some related compounds, such as 4-tert-butyltoluene (B18130), have been characterized as "not readily biodegradable" in screening tests, suggesting that the degradation rate can be variable and may not be rapid in all environments. ospar.org

Soil and Sediment Interaction Studies

When released to soil, the behavior of 3-sec-butyltoluene is controlled by its tendency to adsorb to soil organic matter, its potential for volatilization from the soil surface, and its mobility with soil water.

The compound's high octanol-water partition coefficient (log Kow), a characteristic it shares with other alkylbenzenes like 4-tert-butyltoluene, indicates a strong tendency to adsorb to organic carbon in soil and sediment. ospar.org This adsorption process is quantified by the soil organic carbon-water partitioning coefficient (Koc). A high Koc value implies that the compound will be relatively immobile in soil and less likely to leach into groundwater. fishersci.com Due to its low water solubility, 3-sec-butyltoluene is not likely to be mobile in the environment. fishersci.com

Table 2: Key Physicochemical Properties Influencing Environmental Fate

PropertyEstimated Value/CharacteristicImplication for Environmental Fate
Water SolubilityLow fishersci.comPromotes partitioning to air and sediment; limits leaching.
Vapor PressureHigh (relative to non-volatile compounds) ospar.orgEnhances volatilization from water and soil surfaces.
Log KₒwHigh ospar.orgStrong adsorption to soil organic matter and sediment.
Henry's Law ConstantExpected to be highIndicates a high tendency for volatilization from water.

Environmental Fate Modeling and Prediction

Environmental fate models are quantitative tools used to predict the distribution and concentration of chemicals in different environmental compartments. researchgate.netup.pt These models integrate a chemical's physicochemical properties, emission data, and the characteristics of the environment to simulate its transport and transformation. researchgate.netepa.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as an Intermediate in Fine Chemical Synthesis

The primary application of 3-sec-butyltoluene in advanced synthesis is its function as a versatile intermediate for producing high-value, complex organic molecules. The presence of two distinct alkyl groups, which can be selectively functionalized, and the potential for reactions on the aromatic ring, make it a valuable starting material.

A significant area of research is in medicinal chemistry, where 3-sec-butyltoluene serves as a foundational scaffold for pharmacologically active compounds. Notably, it is a precursor in the synthesis of derivatives of 3-sec-butyl-1-oxo-2,3-dihydroisoquinoline . nih.gov These isoquinoline (B145761) derivatives are under investigation as potential inhibitors of μ-calpain, a cysteine protease implicated in various pathological processes. nih.gov The synthesis of such complex heterocyclic structures showcases the utility of 3-sec-butyltoluene as a starting point for multi-step organic synthesis.

Furthermore, by analogy with its well-studied isomer, p-tert-butyltoluene, the methyl group of 3-sec-butyltoluene can undergo oxidation to form the corresponding carboxylic acid, 3-sec-butylbenzoic acid . The oxidation of alkylbenzenes is a fundamental transformation in organic synthesis, often catalyzed by metal complexes. researchgate.netlew.ro This transformation converts a simple hydrocarbon into a functionalized building block that can be used to produce esters, amides, and other derivatives for pharmaceuticals, agrochemicals, and specialty chemicals.

Table 1: Examples of Fine Chemicals Derived from 3-sec-butyltoluene

Starting Material Derived Intermediate/Product Potential Application Area Citation
Benzene (B151609), 1-methyl-3-(1-methylpropyl)-3-sec-butyl-1-oxo-2,3-dihydroisoquinoline derivativesMedicinal Chemistry (e.g., Calpain inhibitors) nih.gov
Benzene, 1-methyl-3-(1-methylpropyl)-3-sec-butylbenzoic acidOrganic Synthesis Intermediate researchgate.netlew.ro

Precursor for Polymeric Materials and Monomer Development

While direct polymerization of 3-sec-butyltoluene is not a common application, its structure holds potential for the development of novel monomers and polymeric materials. The creation of monomers from this compound would typically involve introducing a polymerizable functional group, such as a vinyl group.

One potential route is through the catalytic dehydrogenation of the sec-butyl group to form 1-methyl-3-(1-methyl-1-propenyl)benzene or related unsaturated derivatives. Catalytic dehydrogenation is a well-established industrial process for converting alkanes to alkenes, often using platinum-based catalysts. scribd.comresearchgate.netmdpi.com The resulting butenyl or vinyl-substituted toluene (B28343) could then act as a monomer in polymerization reactions. The incorporation of the bulky sec-butyltoluene moiety into a polymer backbone would be expected to influence the material's properties, potentially enhancing thermal stability, solubility in organic media, and altering its mechanical characteristics.

Research into the polymerization of vinyl ethers and other vinyl monomers demonstrates the feasibility of such processes, with toluene and similar aromatic hydrocarbons often used as solvents. rsc.orgrsc.orguni-bayreuth.de The development of specialized monomers from precursors like 3-sec-butyltoluene represents an area of emerging interest for creating polymers with tailored properties for specific applications in advanced materials.

Contributions to Novel Catalytic Systems and Ligand Design

Although 3-sec-butyltoluene itself is a simple hydrocarbon and not a ligand, its derivatives are promising candidates for use in the design of novel catalytic systems. The development of ligands is crucial for controlling the activity and selectivity of metal-based catalysts. nih.govmdpi.com

The synthesis of complex molecules like the 3-sec-butyl-1-oxo-2,3-dihydroisoquinoline derivatives mentioned previously is highly relevant in this context. nih.govnih.gov These molecules possess heteroatoms (nitrogen and oxygen) with lone pairs of electrons capable of coordinating to metal centers. Furthermore, the chiral center within the sec-butyl group, combined with the rigid isoquinoline framework, makes these derivatives attractive targets for exploration as chiral ligands in asymmetric catalysis. The synthesis of axially chiral isoquinolinyl-naphtholate ligands, for example, has been shown to be effective in stereoselective polymerization. researchgate.net By serving as the foundational building block for such intricate structures, 3-sec-butyltoluene indirectly contributes to the advancement of ligand design and the development of new catalytic methodologies. mdpi.com

Exploration in Specialized Solvent Systems for Chemical Processes

With a boiling point of approximately 193.5°C, 3-sec-butyltoluene is classified as a high-boiling-point aromatic solvent. chemicalbook.combrandtech.comchemicalbook.com This property makes it a suitable medium for chemical reactions that require elevated temperatures, exceeding the boiling points of more common solvents like toluene (111°C) or xylene (approx. 140°C). quora.comwikipedia.org

Its use as a solvent is advantageous in processes where maintaining a liquid phase at high temperatures is necessary to achieve desired reaction rates or to overcome activation energy barriers. Its aromatic nature allows it to dissolve a wide range of organic compounds and organometallic catalysts. For instance, in polymerization reactions, where precise temperature control is critical, a high-boiling-point solvent can provide a stable reaction environment. researchgate.netresearchgate.net The chemical inertness of its alkyl side chains under many reaction conditions, combined with its thermal stability, makes it a reliable choice for specialized chemical manufacturing processes.

Table 2: Physical Properties Relevant to Solvent Applications

Property Value Significance
Boiling Point~193.5 °CAllows for high-temperature reactions in the liquid phase.
Molecular FormulaC₁₁H₁₆Aromatic hydrocarbon, providing good solvency for nonpolar to moderately polar reactants.
Density~0.86 g/cm³Standard density for an alkylbenzene.

Emerging Research Applications

The future applications of 3-sec-butyltoluene are centered on leveraging its unique structure to create advanced functional molecules and materials. Key emerging research areas include:

Expansion of Pharmaceutical Intermediates: The documented use of its derivatives as potential calpain inhibitors opens the door for synthesizing a broader range of biologically active compounds. nih.gov Further functionalization of the aromatic ring or the alkyl groups could lead to new scaffolds for drug discovery.

Development of Novel Monomers: Systematic investigation into the catalytic dehydrogenation of 3-sec-butyltoluene and the subsequent polymerization of the resulting vinyl-aromatic monomers could yield new polymers with unique physical and thermal properties for specialized applications in materials science.

Design of Chiral Ligands: The synthesis and evaluation of chiral ligands derived from 3-sec-butyltoluene, particularly those based on isoquinoline or similar heterocyclic systems, is a promising avenue for developing new, highly selective catalysts for asymmetric synthesis.

High-Performance Fluids: Its properties as a high-boiling, thermally stable aromatic compound suggest potential use as a component in specialized heat transfer fluids or high-performance lubricants, an area that remains largely unexplored.

Future Research Trajectories for Benzene, 1 Methyl 3 1 Methylpropyl

Sustainable and Green Chemistry Approaches in Synthesis

The conventional synthesis of alkylbenzenes, including 3-sec-butyltoluene, frequently relies on Friedel-Crafts alkylation. youtube.comlibretexts.org This method traditionally employs homogeneous catalysts such as aluminum chloride (AlCl₃) and hydrogen fluoride (HF), which are highly corrosive, hazardous, and generate significant chemical waste. researchgate.netepa.govtandfonline.comechem-eg.com Future research is critically needed to develop more sustainable and green synthetic routes.

Key areas for investigation include:

Solid Acid Catalysts: Replacing homogeneous catalysts with solid acid catalysts represents a major step towards greener processes. Zeolites (with structures like BEA, MFI, MWW, FAU), mordenite, and niobic acid are promising alternatives that are non-corrosive, reusable, and can be tailored to improve reaction selectivity and yield. tandfonline.comlidsen.comresearchgate.net Research should focus on optimizing catalyst structure and reaction conditions specifically for the synthesis of 3-sec-butyltoluene to maximize product purity and minimize side reactions.

Alternative Feedstocks: A move away from petroleum-based feedstocks is a core tenet of green chemistry. Future studies could explore the synthesis of 3-sec-butyltoluene from renewable resources. This includes investigating pathways that utilize biomass-derived platform molecules, such as furans, or direct synthesis from syngas and benzene (B151609). tandfonline.comrsc.org

Biocatalysis: The use of enzymes in chemical synthesis offers high selectivity under mild reaction conditions. Emerging research in photoenzymatic catalysis, for example using "ene"-reductases activated by visible light, presents a novel frontier for creating C-C bonds in aromatic compounds. acs.org Applying biocatalytic methods to the specific alkylation of toluene (B28343) presents a significant but potentially rewarding challenge.

Catalyst TypeTraditional Synthesis (e.g., Friedel-Crafts)Future Green Synthesis
Catalyst AlCl₃, HF (Homogeneous)Zeolites, Mordenite, Niobic Acid (Heterogeneous, Solid Acid)
Feedstock Benzene, Butene (Petroleum-derived)Biomass-derived molecules, Syngas
Process High temperature/pressure, CorrosiveMilder conditions, Reusable catalysts, Biocatalysis
Byproducts Significant hazardous wasteReduced waste, Higher atom economy

Advanced Analytical Methodologies for Complex Systems

Benzene, 1-methyl-3-(1-methylpropyl)- often exists as one of many isomers within complex hydrocarbon mixtures, such as petroleum products, fuels, and environmental samples. nih.govifpenergiesnouvelles.fr Accurately identifying and quantifying this specific compound requires sophisticated analytical techniques that can overcome the challenges of co-elution and matrix interference.

Future research in analytical methodologies should target:

Multidimensional Chromatography: While gas chromatography-mass spectrometry (GC-MS) is the standard technique, its resolution is often insufficient for complex isomer mixtures. researchgate.netnih.gov Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) offers vastly superior separation power and is a critical tool for future research. nih.govchromatographytoday.comresearchgate.net Developing GC×GC methods specifically optimized for C11 alkylbenzenes will be essential for detailed characterization of industrial process streams and environmental samples.

Novel Stationary Phases: The selectivity of chromatographic separation is determined by the stationary phase within the column. A promising research avenue is the design and synthesis of novel stationary phases with enhanced selectivity towards specific alkylbenzene isomers, which would improve both one-dimensional and multidimensional GC separations. researchgate.net

Real-Time Monitoring Techniques: For applications in atmospheric and environmental science, real-time monitoring is crucial. The development of advanced spectroscopic methods, such as portable mid-infrared spectroscopy utilizing frequency comb lasers, could enable in-situ detection and quantification of volatile organic compounds (VOCs) like 3-sec-butyltoluene in the atmosphere. nist.gov

Deeper Mechanistic Understanding of Reactivity

A thorough understanding of the reactivity of Benzene, 1-methyl-3-(1-methylpropyl)- is fundamental to controlling its synthesis, predicting its environmental fate, and designing new applications. Research should focus on both side-chain and aromatic ring reactions.

Key research directions include:

Computational Modeling: Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Future studies should employ DFT to model the electrophilic substitution on the aromatic ring of 3-sec-butyltoluene, predicting the regioselectivity and activation energies for reactions like nitration and halogenation. This will clarify the directing effects of the methyl and sec-butyl groups.

Oxidation Pathways: The oxidation of the alkyl side chains is a critical reaction, often proceeding via a resonance-stabilized benzylic radical intermediate. wordpress.comlibretexts.orgopenstax.org A deeper mechanistic study of the oxidation of the sec-butyl group in 3-sec-butyltoluene is needed. This includes identifying reaction intermediates, determining kinetic parameters, and understanding how the presence of the methyl group influences the reaction at the benzylic position of the sec-butyl chain.

Kinetics and Thermodynamics: Experimental studies are needed to precisely measure the reaction rates and thermodynamic parameters for key transformations of 3-sec-butyltoluene. This data is vital for optimizing industrial processes and for building accurate models of its atmospheric and environmental chemistry.

Innovative Applications in Functional Materials

While linear alkylbenzenes are well-established as precursors for detergents, the unique structure of branched isomers like 3-sec-butyltoluene may offer novel properties suitable for advanced functional materials. researchgate.netwikipedia.org Research in this area is largely exploratory and holds significant potential for innovation.

Future application-focused research could explore:

Polymer Precursors: Alkylbenzenes can serve as monomers for high-performance polymers. The oxidation of 3-sec-butyltoluene can yield carboxylic acid derivatives, which could be used to synthesize specialty polyesters or polyamides with unique thermal or mechanical properties. openstax.org Furthermore, recent advances in visible-light photocatalysis have shown that alkylbenzenes can be precursors for buta-1,3-dienes, which are monomers for synthetic rubber. researchgate.net

Specialty Solvents and Fluids: The specific structure of 3-sec-butyltoluene influences its physical properties, such as boiling point, viscosity, and solvency. Research could investigate its potential as a high-performance solvent for specific chemical processes, a lubricant base oil, or as a functional fluid in heat transfer applications.

Organic Electronics: Aromatic compounds are the fundamental building blocks of many organic electronic materials. While a simple alkylbenzene is not itself a semiconductor, it can be a starting point for the synthesis of more complex, functionalized molecules for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Interdisciplinary Research Opportunities

The study of Benzene, 1-methyl-3-(1-methylpropyl)- extends beyond pure chemistry, offering numerous opportunities for collaboration with other scientific disciplines.

Environmental and Atmospheric Science: As a volatile organic compound (VOC), 3-sec-butyltoluene is emitted from industrial processes and fuel combustion. e-bookshelf.dewiley.com Interdisciplinary research is needed to understand its transport in the environment, its atmospheric lifetime, and its role in the formation of secondary organic aerosols (SOAs) and ground-level ozone, which have significant impacts on air quality and climate. researchgate.netresearchgate.net

Geochemistry: In petroleum geochemistry, specific alkylbenzene isomers can serve as molecular markers (biomarkers) to trace the origin, thermal maturity, and biodegradation of crude oils. chromatographytoday.comresearchgate.net Detailed studies of the distribution of 3-sec-butyltoluene and its isomers in different oil reservoirs could provide valuable information for petroleum exploration.

Toxicology and Biochemistry: Understanding the metabolic fate and potential toxicity of 3-sec-butyltoluene is crucial for assessing its environmental and human health risks. Research in this area would involve studying how biological systems, including microorganisms and mammals, metabolize the compound through enzymatic oxidation and other pathways. libretexts.orgopenstax.org This knowledge is vital for both bioremediation strategies and health risk assessment.

Q & A

Q. What are the key thermodynamic properties of 1-methyl-3-(1-methylpropyl)benzene, and how are they experimentally determined?

The compound’s thermodynamic properties include:

  • Heat of combustion (ΔcH°liquid): -5857.30 ± 1.00 kJ/mol (NIST)
  • Enthalpy of vaporization (ΔvapH°): 50.00 kJ/mol (NIST)
  • Heat of fusion (ΔfusH°): 11.79 kJ/mol (Joback method)
  • Vapor pressure (Pvap): Ranges from 1.33 kPa to 2855.52 kPa (KDB) .

Experimental methods include bomb calorimetry for ΔcH° and static/dynamic vapor pressure measurements for Pvap. Computational methods like Joback and Crippen group contribution techniques are used for estimates but require validation against experimental data.

Q. How can researchers distinguish 1-methyl-3-(1-methylpropyl)benzene from its structural isomers in analytical workflows?

Gas chromatography-mass spectrometry (GC-MS) is critical. For example:

  • Retention time: 11.455 min (for CAS 535-77-3) vs. 11.767 min for 1-methyl-4-(1-methylpropyl)benzene (CAS 1595-16-0) .
  • Mass spectral matching: Library entries (e.g., NIST02.l) provide distinct fragmentation patterns. Researchers must optimize column polarity and temperature programs to resolve co-eluting isomers .

Q. What safety protocols should be followed when handling this compound, given conflicting hazard classifications?

While some sources (e.g., MSDS in ) classify hazards as "none," other data ( ) list it as hazardous. Researchers should:

  • Use standard lab precautions (gloves, fume hoods).
  • Refer to updated hazard databases (e.g., EPA DSSTox) for toxicity profiles.
  • Validate safety data through peer-reviewed studies or regulatory guidelines .

Advanced Research Questions

Q. How do computational methods (e.g., Joback, Crippen) compare to experimental data for predicting physicochemical properties?

Discrepancies exist between calculated and experimental values:

  • ΔfH°gas: -29.31 kJ/mol (KDB) vs. ΔfH°liquid: -78.70 to -78.20 kJ/mol (NIST) .
  • logPoct/wat (Crippen): 3.118 vs. experimental octanol-water partition coefficients. Advanced studies should validate group contribution methods using high-precision techniques like differential scanning calorimetry (DSC) or isothermal titration calorimetry (ITC).

Q. What strategies resolve contradictions in thermodynamic data, such as outliers in enthalpy values?

Outliers (e.g., ΔfG° = 133.66 kJ/mol via Joback vs. NIST’s ΔfH°liquid range) may arise from:

  • Sample purity issues (e.g., trace isomers).
  • Methodological differences (static vs. dynamic measurements). Researchers should:
  • Cross-reference multiple databases (NIST, KDB).
  • Perform sensitivity analyses to quantify uncertainty .

Q. How can retention indices (e.g., polar vs. non-polar GC columns) improve structural identification in complex mixtures?

Polar columns (e.g., PEG-based) enhance separation of aromatic isomers by exploiting dipole interactions. For example:

  • Non-polar retention indices (rinpol) vs. polar (ripol) can differentiate meta- and para-substituted analogs .
  • Coupling GC with IR spectroscopy or NMR can further confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.